1H-Benzotriazole, 1-methyl-5-nitro-
Overview
Description
1H-Benzotriazole, 1-methyl-5-nitro- is a derivative of Benzotriazole (BTA), a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis
The molecular structure of 1H-Benzotriazole, 1-methyl-5-nitro- is C6H4N4O2 . It has a molecular weight of 164.1216 .Chemical Reactions Analysis
Benzotriazole (BTA) is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Scientific Research Applications
NMR Spectroscopy and Tautomerism
- NMR Spectroscopy : The structures and tautomerism of nitrobenzotriazoles, including derivatives of "1H-Benzotriazole, 1-methyl-5-nitro-", were studied using multinuclear 1H, 13C, 15N, and 2D NMR spectroscopy and quantum chemistry (Larina & Milata, 2009).
Environmental Impact and Biodegradation
- Biodegradation in Wastewater : The aerobic biological degradation mechanisms of benzotriazoles in activated sludge were investigated, identifying various transformation products (Huntscha et al., 2014).
- Environmental Persistence : Studies on the occurrence and removal of benzotriazoles in wastewater emphasized their partial persistence and environmental relevance (Reemtsma et al., 2010).
Applications in High-Energy Materials
- Energetic Material Applications : The synthesis of amino, azido, nitro, and nitrogen-rich azole-substituted derivatives of 1H-benzotriazole was carried out for high-energy material applications, focusing on the synthesis process and characterization of these compounds (Srinivas et al., 2012).
Corrosion Inhibition
- Copper Corrosion Inhibition : A study on the inhibition mechanisms of benzotriazole derivatives for copper corrosion in sulphate solutions was conducted, revealing the formation of protective films on copper surfaces (Aramaki et al., 1991).
- Effectiveness in Corrosion Inhibition : Investigations into the inhibitive behavior of various benzotriazole derivatives on aluminium corrosion in hydrochloric acid highlighted their effectiveness as cathodic inhibitors (Bereket & Pınarbaşı, 2004).
Environmental Monitoring and Analysis
- Voltammetric Sensing in Water : The development of a voltammetric method using commercial screen-printed electrodes for sensing benzotriazoles in water samples was an important step in environmental monitoring (Muschietti et al., 2020).
Synthesis and Chemical Reactions
- Synthesis of Derivatives : The synthesis of 1-methyl-7-nitrobenzotriazole and its derivatives was explored, contributing to the understanding of their structural properties (Kamel et al., 1966).
Safety and Hazards
1H-Benzotriazole, 1-methyl-5-nitro- is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Mechanism of Action
Target of Action
It is known that benzotriazole derivatives can interact with various enzymes and have a variety of uses, such as corrosion inhibitors .
Mode of Action
Benzotriazole can bind to other species, utilizing the lone pair electrons . This property allows benzotriazole to form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .
Action Environment
It is known that benzotriazole can act as a corrosion inhibitor for copper, suggesting that its efficacy may be influenced by the presence of metal surfaces .
Properties
IUPAC Name |
1-methyl-5-nitrobenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-10-7-3-2-5(11(12)13)4-6(7)8-9-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPFSSQRLBUMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80319324 | |
Record name | 1-Methyl-5-nitro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80319324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25877-34-3 | |
Record name | 25877-34-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-5-nitro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80319324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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